Benzenamine, 3-(octyloxy)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55792-46-6 |
|---|---|
Molecular Formula |
C14H23NO |
Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-octoxyaniline |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11,15H2,1H3 |
InChI Key |
GKKMQSPQVMSBOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
Contextual Significance of Alkoxy Substituted Aniline Compounds in Materials Science
Alkoxy-substituted anilines are organic compounds that feature both an amino group (-NH2) and an alkoxy group (-OR) attached to a benzene (B151609) ring. The interplay between the electron-donating nature of these substituents and the aromatic system imparts unique electronic and structural properties to these molecules. This has made them valuable building blocks in various areas of materials science.
The length and branching of the alkoxy chain, as well as its position on the benzene ring (ortho, meta, or para), can significantly influence the resulting material's properties. For instance, the para-substituted isomer, 4-(octyloxy)aniline, has been extensively utilized in the synthesis of liquid crystals and dendrimers. rsc.orgworldscientific.comtandfonline.com The long octyloxy chain in these molecules can induce self-assembly and lead to the formation of ordered mesophases, which are the basis of liquid crystal technologies. worldscientific.comtandfonline.com In the field of polymer chemistry, alkoxy-substituted anilines have been investigated for the development of processable conducting polymers and as components in organic dyes for applications such as dye-sensitized solar cells. scirp.org
While the para- and ortho-isomers have been the focus of much of this research, the meta-substituted Benzenamine, 3-(octyloxy)- remains a less explored yet potentially valuable compound. The non-linear geometry imparted by the meta-substitution is expected to lead to different molecular packing and electronic interactions compared to its linear para-counterpart, opening up new avenues for the design of materials with novel properties.
Foundational Research Trajectories for Octyloxy Substituted Benzenamine Structures
Established Reaction Pathways for Octyloxyaniline Synthesis
The introduction of the octyloxy group onto the aniline (B41778) framework can be effectively achieved through two primary synthetic routes: direct alkylation of an aminophenol precursor or reduction of a nitrophenoxy intermediate.
Alkylation Approaches in Octyloxyaniline Preparation
The Williamson ether synthesis stands as a fundamental and widely employed method for the preparation of aryl ethers, including 3-octyloxyaniline. pearson.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of 3-octyloxyaniline synthesis, this is typically achieved by reacting 3-aminophenol with an octyl halide, such as 1-bromooctane, in the presence of a base. The base, commonly potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group of 3-aminophenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the octyl halide, displacing the bromide and forming the ether linkage.
The reaction is generally carried out in a polar aprotic solvent like acetone, dimethylformamide (DMF), or ethanol. The choice of solvent and base can influence the reaction rate and yield.
Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of 3-Octyloxyaniline
| Parameter | Condition |
| Reactants | 3-Aminophenol, 1-Bromooctane |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) |
| Solvent | Acetone, DMF, or Ethanol |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
An alternative, though less common, approach is the Ullmann condensation. This copper-catalyzed reaction can form aryl ethers from aryl halides and alcohols. While historically requiring harsh conditions, modern modifications have made it a more viable option under milder conditions.
Reductive Methodologies for Nitro Precursors Leading to Octyloxyanilines
An alternative two-step pathway to 3-octyloxyaniline involves the initial synthesis of 1-nitro-3-(octyloxy)benzene, followed by the reduction of the nitro group. The precursor, 1-nitro-3-(octyloxy)benzene, can be synthesized via a Williamson ether synthesis, reacting 3-nitrophenol with 1-bromooctane.
Once the nitro-substituted ether is obtained, the nitro group is reduced to an amine to yield the final product, 3-octyloxyaniline. This reduction can be accomplished through several reliable methods. Catalytic hydrogenation is a common and clean method, employing hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). ufrgs.br Another effective method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Table 2: Comparison of Reductive Methods for Nitroarenes
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yields, neutral conditions | Requires specialized equipment for handling hydrogen gas |
| Metal/Acid Reduction | Sn/HCl or Fe/HCl | Inexpensive reagents, robust reaction | Can require harsh acidic conditions, workup can be more complex |
Advanced Coupling and Condensation Reactions for Benzenamine, 3-(octyloxy)-Scaffolds
The primary amine functionality of 3-octyloxyaniline serves as a versatile handle for constructing more elaborate molecular structures through various coupling and condensation reactions.
Schiff Base Formation via Targeted Condensation Reactions
Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ekb.eg 3-Octyloxyaniline can be reacted with a variety of aromatic aldehydes in a suitable solvent, often with acid or base catalysis, to yield the corresponding Schiff base derivatives. This reaction is typically reversible and proceeds via a hemiaminal intermediate, followed by dehydration. scispace.com
The synthesis of Schiff bases from 3-hydroxyaniline and various aromatic aldehydes has been reported, providing a close analogy for the reactivity of 3-octyloxyaniline. ub.edu The reaction is generally straightforward, often requiring simple refluxing in a solvent like ethanol.
Table 3: Synthesis of Schiff Bases from Anilines and Aromatic Aldehydes
| Aniline Derivative | Aldehyde | Solvent | Conditions | Product Type |
| 3-Hydroxyaniline | Salicylaldehyde | Methanol | Reflux, 30 min | Hydroxylated Schiff Base |
| 3-Hydroxyaniline | Benzaldehyde | Methanol | Reflux, 30 min | Simple Aromatic Schiff Base |
| 3-Octyloxyaniline | Substituted Benzaldehyde | Ethanol | Reflux | Octyloxy-substituted Schiff Base |
Multi-Component Coupling Reactions for Complex Benzenamine Derivatives
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.orgnih.gov Anilines, including those with alkoxy substituents like 4-octyloxyaniline, have been successfully employed in MCRs. scielo.br
A notable example is the three-component coupling of an aniline, an aldehyde, and a terminal alkyne to synthesize substituted quinolines. scielo.br This reaction is often mediated by a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or ytterbium(III) triflate (Yb(OTf)₃). scielo.br The reaction proceeds through the initial formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to afford the quinoline (B57606) product. scielo.br While specific examples using 3-octyloxyaniline were not found, its structural similarity to the 4-isomer suggests its applicability in such transformations.
Sonogashira Coupling in the Synthesis of Related Phenazine (B1670421) Structures
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmdpi.com While a direct application of Sonogashira coupling to 3-octyloxyaniline for phenazine synthesis is not explicitly detailed in the surveyed literature, a plausible synthetic strategy can be proposed.
Phenazine derivatives can be synthesized from appropriately substituted o-phenylenediamines. acs.org A hypothetical route to a phenazine structure incorporating the 3-octyloxyaniline motif would involve the initial halogenation of 3-octyloxyaniline, for instance, to introduce an iodine atom at a suitable position on the aromatic ring. This resulting 3-halo-octyloxyaniline could then undergo a Sonogashira coupling with a terminal alkyne. Subsequent chemical transformations, such as cyclization and oxidation, could then lead to the formation of a phenazine-related heterocyclic system. The reactivity of the aryl halide in the Sonogashira coupling is influenced by the nature of the halogen, with iodides being more reactive than bromides. wikipedia.org
Knoevenagel Condensation in Conjugated System Assembly
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, valued for its efficacy in forming carbon-carbon bonds. sci-hub.seorientjchem.org It is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. sci-hub.sewikipedia.orgslideshare.net The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product, often a conjugated enone. wikipedia.orgslideshare.net This method is extensively used to create conjugated systems that are critical components in functional polymers, therapeutic agents, and other advanced materials. sci-hub.seorientjchem.orgmdpi.com
A pertinent example demonstrating this strategy is the synthesis of novel derivatives of ethyl 2-cyano-3-phenylacrylate. nih.gov In a study, ethyl 2-cyano-3-(4-octyloxy)phenylacrylate was synthesized via a microwave-assisted Knoevenagel condensation. nih.gov This involved the reaction of 4-(octyloxy)benzaldehyde with ethyl 2-cyanoacetate, showcasing how an octyloxy-substituted benzene derivative can be used to assemble a more complex conjugated system. nih.gov Although this example uses the para-substituted isomer (4-octyloxy), the principle directly applies to the synthesis of analogous systems from 3-(octyloxy)benzaldehyde, which can be derived from Benzenamine, 3-(octyloxy)-. The use of various catalysts such as ammonium (B1175870) acetate (B1210297), zinc chloride, or silica (B1680970) gel can facilitate this reaction under different conditions. nih.gov
| Reactant 1 | Reactant 2 | Product | Conditions | Yield |
|---|---|---|---|---|
| 4-(octyloxy)benzaldehyde | Ethyl 2-cyanoacetate | Ethyl 2-cyano-3-(4-octyloxy)phenylacrylate | Microwave irradiation (320 W), ammonium acetate catalyst | 75% |
Polymerization Techniques Utilizing Octyloxy-Benzenamine Monomers and Derivatives
The octyloxy-benzenamine scaffold is a valuable building block for advanced polymers. The long, flexible octyloxy chain can impart desirable properties such as enhanced solubility in organic solvents and controlled morphology, while the reactive aniline group provides a direct route for polymerization. A variety of techniques can be employed to transform these monomers into high-molecular-weight structures, including oxidative coupling, surface-grafted polymerization, and the precise construction of dendritic architectures.
Chemical oxidative polymerization is a widely used method for synthesizing conducting polymers, particularly polyaniline and its derivatives. imt.sinih.gov The process involves the oxidation of aniline-type monomers using a chemical oxidizing agent, such as ammonium persulfate (APS) or potassium dichromate, typically in an acidic medium. imt.sinih.govresearchgate.net This technique can be extended to the copolymerization of two or more different monomers, which allows for the fine-tuning of the resulting copolymer's properties, including solubility, conductivity, and processability. researchgate.netresearchgate.netresearchgate.net
By copolymerizing Benzenamine, 3-(octyloxy)- with other monomers like aniline or substituted anilines, novel materials with tailored characteristics can be fabricated. researchgate.net The presence of the octyloxy group is expected to reduce strong interchain interactions, thereby improving the solubility of the resulting copolymer in common organic solvents. researchgate.net The feed ratio of the comonomers is a critical parameter that can be adjusted to control the composition and, consequently, the physicochemical properties of the final polymer. researchgate.net For instance, the chemical oxidative copolymerization of o-phenylenediamine (B120857) with o- or p-toluidine (B81030) has been performed using potassium dichromate as an oxidant, demonstrating that the monomer ratio directly influences the properties of the resulting copolymer. imt.si A similar strategy could be applied to monomers derived from Benzenamine, 3-(octyloxy)-, leveraging the electronic effects and steric hindrance of the octyloxy substituent to guide the polymerization process and material properties.
Surface-controlled polymerization techniques are essential for creating functional surfaces with tailored properties. These methods involve growing polymer chains directly from a substrate, leading to the formation of "polymer brushes." nih.gov Two primary strategies are the "grafting from" and "grafting to" approaches. mdpi.com The "grafting from" method initiates polymerization directly from initiator sites immobilized on the surface, while the "grafting to" method attaches pre-formed polymers to a treated surface. nih.govmdpi.com Light-induced processes have become increasingly popular for triggering these surface reactions. mdpi.com
The polymerization of aniline derivatives can be confined to surfaces, such as an air-water interface using the Langmuir-Blodgett (LB) technique. kpi.ua In this method, monomer molecules are spread on an aqueous subphase containing an oxidizing agent. kpi.ua The hydrophobic octyloxy tail of Benzenamine, 3-(octyloxy)- makes it an ideal candidate for forming a stable monolayer at such an interface, with the reactive aniline head group oriented towards the subphase for polymerization. Studies on long-chain alkyl-substituted anilines and pyrroles have shown that they readily polymerize at air-aqueous interfaces. kpi.ua For instance, 2-pentadecyl aniline has been successfully polymerized on a subphase containing sulfuric acid and ammonium peroxydisulfate. kpi.ua This surface-controlled coupling allows for the creation of highly oriented polymer films, where the molecular architecture is influenced by the initial arrangement of monomers on the surface. kpi.uametu.edu.tracs.org
Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. beilstein-journals.org The convergent synthesis approach builds the dendrimer from the periphery inwards, culminating in the attachment of the branched arms (dendrons) to a central core. royalsocietypublishing.org This method offers precise control over the final structure. royalsocietypublishing.org Benzenamine derivatives, particularly those with alkoxy chains like 4-(n-octyloxy)aniline, have been successfully used as peripheral units in the construction of complex dendritic architectures. nih.govbeilstein-journals.org
| Step | Description | Key Reagents | Reaction Type |
|---|---|---|---|
| 1 | Synthesis of G-1 Dendrons | 4-(n-octyloxy)aniline, Cyanuric chloride | SN2-Ar Amination |
| 2 | Synthesis of G-2 Dendrimers | G-1 Dendrons, Trivalent Core (e.g., phloroglucinol, cyanuric chloride) | N-Acylation, Williamson Etherification, or SN2-Ar Amination |
Computational and Theoretical Investigations of Octyloxy Substituted Benzenamine Systems
Density Functional Theory (DFT) Applications in Molecular Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost. DFT calculations for a molecule like 3-(octyloxy)benzenamine would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or higher, to solve the Schrödinger equation approximately. These calculations provide profound insights into the molecule's geometry, stability, electronic properties, and reactivity.
Optimized Molecular Geometry and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface. For 3-(octyloxy)benzenamine, this process would involve calculating the forces on each atom and adjusting their positions until those forces are negligible.
The analysis would reveal key structural parameters such as bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). The long, flexible octyloxy chain introduces multiple possible conformations (different spatial arrangements of the atoms). A conformational analysis would be necessary to identify the global minimum energy conformer—the most stable and thus most probable shape of the molecule. This involves systematically rotating the single bonds in the octyloxy chain and recalculating the energy for each conformation. The resulting geometric parameters are fundamental, as they influence all other calculated electronic and spectroscopic properties.
Table 1: Conceptual Optimized Geometric Parameters for 3-(octyloxy)benzenamine (Note: These are representative parameters; actual values require specific DFT calculations.)
| Parameter | Description | Expected Value Range |
| C-N Bond Length | The distance between the aniline (B41778) ring carbon and the nitrogen atom. | ~1.40 Å |
| C-O Bond Length | The distance between the aniline ring carbon and the ether oxygen. | ~1.37 Å |
| O-C (alkyl) Bond Length | The distance between the ether oxygen and the first carbon of the octyl chain. | ~1.43 Å |
| C-C (aromatic) Bond Length | The average distance between adjacent carbon atoms in the benzene (B151609) ring. | ~1.39 Å |
| C-N-H Bond Angle | The angle formed by a carbon, the nitrogen, and a hydrogen of the amine group. | ~113° |
| C-O-C Bond Angle | The angle formed by the aromatic carbon, the ether oxygen, and the alkyl carbon. | ~118° |
| C-C-C-C Dihedral Angle | The torsional angle defining the conformation of the octyl chain. | Varies depending on conformer |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate an electron, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept an electron, acting as an electrophile.
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. thaiscience.infowuxibiology.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small energy gap indicates a molecule that is more polarizable and more reactive. elixirpublishers.com For 3-(octyloxy)benzenamine, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic ring's antibonding π-system.
Table 2: Conceptual Frontier Molecular Orbital Energies for 3-(octyloxy)benzenamine
| Parameter | Description | Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | [Data not available] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | [Data not available] |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO). | [Data not available] |
Charge Distribution and Electrostatic Potential Mapping
DFT calculations can determine how electron density is distributed across a molecule. One common method is the Mulliken population analysis, which assigns a partial charge to each atom. uni-muenchen.deresearchgate.net This analysis for 3-(octyloxy)benzenamine would likely show negative charges on the electronegative nitrogen and oxygen atoms and positive charges on the hydrogen atoms.
A more intuitive visualization of charge distribution is the Molecular Electrostatic Potential (MEP) map. researchgate.netwalisongo.ac.id The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id For 3-(octyloxy)benzenamine, the MEP map would show a negative potential (red) around the nitrogen atom's lone pair and the oxygen atom, highlighting these as key sites for interaction with electrophiles. The amine hydrogens would appear as regions of positive potential (blue).
Reactivity Characteristics and Prediction of Active Sites
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (≈ -χ).
A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. The electrophilicity index measures the ability of a species to accept electrons. These parameters would collectively characterize 3-(octyloxy)benzenamine as a relatively soft molecule with a propensity to act as an electron donor (nucleophile) due to the electron-donating nature of the amine and alkoxy groups. Local reactivity can be predicted using Fukui functions, which identify the atoms within the molecule most susceptible to nucleophilic, electrophilic, or radical attack.
Table 3: Conceptual Global Reactivity Descriptors for 3-(octyloxy)benzenamine
| Descriptor | Formula | Significance | Calculated Value |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | [Data not available] |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | [Data not available] |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | [Data not available] |
| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. | [Data not available] |
Analysis of Dipole Moments and Polarizability
The dipole moment (μ) is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. It is a vector quantity, having both magnitude and direction. For 3-(octyloxy)benzenamine, the electronegative oxygen and nitrogen atoms create a separation of charge, resulting in a non-zero dipole moment. The magnitude of the dipole moment influences solubility in polar solvents and intermolecular interactions. researchgate.net
Table 4: Conceptual Dipole Moment and Polarizability for 3-(octyloxy)benzenamine
| Parameter | Description | Calculated Value |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges. | [Data not available] |
| Mean Polarizability (α) | The average ability of the electron cloud to be distorted. | [Data not available] |
Zero-Point Energy and Estimated Thermodynamic Parameters
According to quantum mechanics, a molecule is never completely at rest, even at absolute zero (0 Kelvin). It retains a minimum amount of vibrational energy known as the Zero-Point Energy (ZPE) . The ZPE is calculated from the sum of the fundamental vibrational frequencies of the molecule, which are also obtained from DFT calculations.
DFT can also be used to estimate key thermodynamic parameters, such as enthalpy (H), entropy (S), and Gibbs free energy (G). researchgate.netresearchgate.net These calculations are crucial for predicting the spontaneity and energy changes of chemical reactions involving 3-(octyloxy)benzenamine. For instance, the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) provide information about the molecule's stability relative to its constituent elements.
Table 5: Conceptual Thermodynamic Parameters for 3-(octyloxy)benzenamine
| Parameter | Description | Calculated Value |
| Zero-Point Energy (ZPE) | The minimum vibrational energy of the molecule at 0 K. | [Data not available] |
| Enthalpy (H) | The total heat content of the system. | [Data not available] |
| Entropy (S) | A measure of the disorder or randomness of the system. | [Data not available] |
| Gibbs Free Energy (G) | The energy available to do useful work, indicating reaction spontaneity. | [Data not available] |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies employing Time-Dependent Density Functional Theory (TD-DFT) for the analysis of electronic transitions in Benzenamine, 3-(octyloxy)- were found. This theoretical method is a powerful tool for predicting the electronic absorption spectra of molecules by calculating the energies and oscillator strengths of vertical electronic excitations from the ground state to various excited states.
Typically, a TD-DFT analysis for a molecule like Benzenamine, 3-(octyloxy)- would involve:
Geometry Optimization: Initial optimization of the ground-state molecular structure using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)).
Excited State Calculations: Subsequent TD-DFT calculations on the optimized ground-state geometry to determine the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) for the lowest singlet excited states.
Spectral Simulation: The calculated transitions are often broadened using a Gaussian function to simulate a theoretical UV-Vis absorption spectrum, which can then be compared with experimental data if available.
The electronic transitions in such a molecule would be expected to be of π → π* character, primarily involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the electron-donating amino (-NH2) and octyloxy (-OC8H17) groups on the benzene ring would be anticipated to influence the energies of these frontier orbitals and, consequently, the absorption maxima. However, without specific computational data, any discussion of the precise nature of these transitions, their energies, or the resulting spectral features for Benzenamine, 3-(octyloxy)- would be speculative.
Interactive Data Table: Hypothetical TD-DFT Output
The following table is a hypothetical representation of what TD-DFT results might look like for Benzenamine, 3-(octyloxy)-, based on general knowledge of similar aromatic amines. This data is for illustrative purposes only, as no published data was found.
Without dedicated computational studies on Benzenamine, 3-(octyloxy)-, a detailed and accurate discussion of its electronic transitions and excited-state properties remains unavailable. The application of TD-DFT and ab initio methods would be necessary to provide the foundational theoretical data required for a comprehensive understanding of this compound.
Advanced Materials Applications of Benzenamine, 3 Octyloxy Based Structures
Research in Liquid Crystalline Materials Development
The specific geometry and electronic nature of the 3-(octyloxy)aniline scaffold make it a valuable component in the design of novel liquid crystalline materials. The meta-substitution pattern results in a "bent-core" or "banana-shaped" molecular architecture, which can lead to the formation of unique mesophases not typically observed with linear, or "calamitic," liquid crystals.
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Molecules that form these phases, known as mesogens, can self-organize into various ordered structures, or mesophases, such as the nematic, smectic, and chiral phases.
The incorporation of a 3-(octyloxy)aniline unit into a larger molecular structure influences the type and stability of the resulting mesophases.
Nematic (N) Phase : In this phase, the molecules have long-range orientational order but no positional order. The bent shape originating from the 3-(octyloxy)aniline core can disrupt the parallel alignment required for a stable nematic phase compared to its linear 4-(octyloxy)aniline counterpart.
Smectic (Sm) Phases : These phases are characterized by both orientational order and one-dimensional positional order, with molecules arranged in layers.
Smectic A (SmA) : Within the layers, the molecules are oriented perpendicular to the layer planes and are randomly positioned.
Smectic B (SmB) : This phase has a higher degree of order, with hexagonal packing of molecules within the layers.
Chiral Smectic C (SmC)*: In this phase, the molecules are tilted with respect to the layer normal, and a chiral center induces a helical twist in the tilt direction from one layer to the next. The bent geometry of 3-(octyloxy)aniline derivatives can be particularly conducive to forming complex, tilted smectic phases.
Research on related structures shows that all prepared supramolecular hydrogen-bonded complexes (SMHBCs) can exhibit high thermal stability and multiple enantiotropic mesophases, including Smectic A, Smectic C, and Nematic phases. mdpi.com
The relationship between a molecule's structure and its liquid crystalline properties is a fundamental aspect of materials design. For derivatives of 3-(octyloxy)aniline, two key factors are molecular geometry and the length of the flexible alkyl chain.
Molecular Geometry : The meta-substitution of the octyloxy group is the defining geometric feature. This bent shape can lead to frustrated packing, often lowering melting points and influencing the type of smectic phases that form. This contrasts with linear molecules derived from 4-(octyloxy)aniline, which more readily form conventional nematic and smectic A phases. The introduction of fluorine atoms into the molecular structure is another strategy used to control liquid crystal properties by modifying dipole moments and intermolecular interactions. beilstein-journals.org
| Structural Feature | Influence on Mesomorphic Properties |
|---|---|
| Meta-Substitution (Bent Core) | Favors formation of tilted smectic phases (e.g., SmC); can destabilize or suppress the nematic phase compared to linear isomers. |
| Para-Substitution (Linear Core) | Promotes formation of conventional Nematic and Smectic A phases. |
| Octyloxy (C8) Chain Length | Enhances solubility in organic solvents; contributes to the stabilization of smectic phases; lowers melting point temperatures. |
| Hydrogen Bonding Capability | Allows for the formation of supramolecular complexes, significantly increasing molecular anisotropy and stabilizing mesophases. mdpi.com |
The amine group in 3-(octyloxy)aniline can be utilized to form supramolecular liquid crystals through non-covalent interactions, most notably hydrogen bonding. tandfonline.comsemanticscholar.org While the aniline (B41778) itself can be a hydrogen bond donor, it is more commonly converted into an imine (Schiff base), which then acts as a hydrogen bond acceptor. When these derivatives are mixed with a hydrogen bond donor, such as an alkoxybenzoic acid, a stable hydrogen-bonded complex is formed. mdpi.comnih.gov
This supramolecular assembly creates a larger, more rigid, and more anisotropic entity than the individual components, often leading to the induction or enhancement of liquid crystalline behavior. nih.govu-tokyo.ac.jp The formation of these complexes can be confirmed by techniques like FT-IR spectroscopy, which shows a characteristic shift in the carbonyl stretching frequency of the carboxylic acid upon hydrogen bond formation. nih.gov Research on such systems has demonstrated that the resulting complexes can exhibit rich mesomorphism, including induced smectic and nematic phases with high thermal stability. mdpi.com
Polymer Dispersed Liquid Crystal (PDLC) films are composite materials where micron-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. materiability.comnih.gov These films can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. materiability.com
Derivatives of 3-(octyloxy)aniline can be used as the liquid crystal component in these composites. A common fabrication method is Solvent-Induced Phase Separation (SIPS). In this process, the liquid crystal, a polymer (like Polymethyl methacrylate, PMMA), and a common solvent are mixed to form a homogeneous solution. As the solvent evaporates, the liquid crystal becomes immiscible with the polymer and phase-separates to form droplets. nih.govgedik.edu.tr
The morphology of the PDLC film, particularly the size and shape of the liquid crystal droplets, is a critical factor for its electro-optical properties. gedik.edu.tr This morphology is influenced by the rate of solvent evaporation; slow evaporation tends to form larger droplets, while faster rates result in smaller droplets. gedik.edu.tr The resulting PDLC films have applications in smart windows, privacy screens, and light shutters. tcichemicals.commateriability.com
Development of Functional Polymers and Dendrimers
The electronic properties and reactive nature of 3-(octyloxy)aniline make it a suitable monomer for the synthesis of functional polymers and a building block for dendritic structures.
Low band gap conjugated polymers are materials that absorb light at longer wavelengths, making them highly desirable for applications in organic photovoltaics (solar cells) and other optoelectronic devices. dtu.dk A prevalent strategy for designing these polymers is to create a copolymer with alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone. mdpi.com
In this context, the 3-(octyloxy)aniline unit functions as an effective electron donor due to the electron-releasing nature of both the amine and alkoxy groups. The octyloxy side chain also ensures that the resulting polymer is soluble in common organic solvents, which is essential for solution-based processing.
The synthesis of these polymers is typically achieved through metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerizations. This involves reacting a di-halogenated version of the acceptor monomer with a di-stannylated or di-boronylated version of the donor monomer (derived from 3-(octyloxy)aniline). This approach allows for precise control over the polymer's structure and electronic properties, enabling the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to achieve a low band gap and optimize performance in devices. researchgate.net20.210.105
| Component Role | Example Monomer/Unit | Function in Low Band Gap Polymer |
|---|---|---|
| Electron Donor | Benzenamine, 3-(octyloxy)- derivative | Raises the HOMO energy level of the polymer; provides solubility via the octyloxy chain. |
| Electron Acceptor | Benzothiadiazole, Thieno[3,4-b]thiophene, Diketopyrrolopyrrole (DPP) | Lowers the LUMO energy level of the polymer. |
| Polymerization Method | Stille Coupling, Suzuki Coupling | Forms the conjugated backbone by linking donor and acceptor units. |
Donor-Acceptor Polymer Systems for Enhanced Optoelectronic Characteristics
In the realm of organic electronics, the design of donor-acceptor (D-A) conjugated polymers is a key strategy for tuning their optoelectronic properties. While specific research on donor-acceptor polymers incorporating the "Benzenamine, 3-(octyloxy)-" moiety is not extensively documented, the principles of D-A polymer design provide a framework for understanding its potential. In these systems, electron-rich donor units are copolymerized with electron-deficient acceptor units. This architecture leads to a reduced bandgap, broadened absorption spectra, and enhanced charge transfer characteristics, which are beneficial for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The aniline nitrogen in "Benzenamine, 3-(octyloxy)-" provides the electron-donating character, which can be further enhanced by the electron-donating nature of the octyloxy group through resonance effects. When copolymerized with suitable acceptor monomers, such as benzothiadiazole, thiophene, or quinoxaline derivatives, the resulting polymers are expected to exhibit intramolecular charge transfer (ICT) from the donor (3-(octyloxy)aniline) to the acceptor units. This ICT is fundamental to their optoelectronic functionality. The long, flexible octyloxy chain also enhances solubility and processability, facilitating the formation of uniform thin films, a critical requirement for device fabrication.
Melamine-Based Dendrimers Incorporating Octyloxyaniline Units as Peripheral Components
Research into melamine-based dendrimers has demonstrated the utility of octyloxyaniline isomers as peripheral units. While direct studies on G-2 melamine-based dendrimers with "Benzenamine, 3-(octyloxy)-" are not available, extensive research has been conducted on its isomer, 4-(n-octyloxy)aniline. beilstein-journals.orgnih.gov These studies provide valuable insights into the synthesis, structure, and supramolecular behavior of such dendrimers.
| Dendrimer Type | Core Unit | Peripheral Unit | Overall Yield |
| Covalent Trimer | Triazin-2,4,6-triyl | 4-(n-octyloxy)aniline | 29-79% |
| Ionic Trimer | Benzene-1,3,5-triyl | 4-(n-octyloxy)aniline | 29-79% |
This table presents data for dendrimers synthesized with the 4-(n-octyloxy)aniline isomer.
Self-Assembly Phenomena and Nano-Aggregate Formation in Polymeric and Dendritic Architectures
The ability of polymers and dendrimers containing octyloxyaniline units to self-assemble into ordered nanostructures is a critical aspect of their application in advanced materials. The interplay of covalent and non-covalent interactions, along with the nature of the central and peripheral units, governs the self-organization process.
In the case of the G-2 melamine dendrimers with 4-(n-octyloxy)aniline peripheral units, Transmission Electron Microscopy (TEM) analysis revealed their capacity for self-assembling into homogeneously packed spherical nano-aggregates. nih.gov This self-assembly is influenced by the nature of the dendritic construction (covalent vs. ionic) and the central building blocks. nih.gov The study highlighted the crucial role these factors play in the dendrimers' ability to self-organize in solution and form solid-state assemblies. nih.gov The formation of such nano-aggregates is significant for applications where controlled morphology at the nanoscale is paramount, such as in organic electronics and drug delivery systems.
Thermoelectric Properties of Octyloxy-Containing Polymers
Conducting polymers are being explored for thermoelectric applications, which involve the conversion of heat energy into electrical energy. The performance of a thermoelectric material is evaluated by its figure of merit (ZT), which is dependent on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). While specific studies on the thermoelectric properties of polymers derived from "Benzenamine, 3-(octyloxy)-" are scarce, the broader class of polyanilines and their derivatives has been investigated.
Photoorientation Studies in Liquid-Crystalline Polymers
Liquid-crystalline polymers (LCPs) containing photoresponsive moieties, such as azobenzene derivatives, can exhibit photoorientation, where the alignment of the liquid crystal domains can be controlled by polarized light. This property is highly valuable for applications in optical data storage, holography, and the fabrication of optical elements.
While there is no direct research on LCPs with "Benzenamine, 3-(octyloxy)-" side chains, studies on other side-chain liquid crystalline polymers provide a basis for understanding their potential behavior. The incorporation of a mesogenic unit containing the 3-(octyloxy)aniline moiety into a polymer backbone could lead to LCPs. If a photochromic group is also integrated, the resulting polymer could exhibit photoalignment. Upon irradiation with linearly polarized light, the photochromic groups would undergo anisotropic photochemical reactions, leading to a preferred orientation perpendicular to the polarization direction of the light. This molecular alignment can then be transferred to the entire liquid-crystalline domain, resulting in a macroscopic optical anisotropy. The flexible octyloxy tail would likely influence the liquid-crystalline phase behavior and the dynamics of the photoorientation process.
Electrochemical and Optoelectronic Device Research
The unique electronic and optical properties of materials derived from "Benzenamine, 3-(octyloxy)-" make them promising candidates for a variety of electrochemical and optoelectronic devices. The ability to function as charge-transporting and light-emitting components is at the core of their potential applications.
Fabrication and Performance in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a major application for advanced organic materials. In a typical OLED architecture, distinct layers are responsible for hole injection, hole transport, emission, and electron transport. Derivatives of "Benzenamine, 3-(octyloxy)-" could potentially be utilized in the hole-transporting layer (HTL) or as a host material in the emissive layer (EML).
Design and Evaluation for Photovoltaic Device Applications
The exploration of organic materials for photovoltaic devices has identified donor-acceptor (D-A) conjugated polymers as a promising class of materials. The performance of these materials in polymer solar cells is intrinsically linked to their chemical structure, which influences key properties such as bandgap, light-harvesting capability, and charge carrier mobility.
While direct and extensive research on the application of poly(3-(octyloxy)aniline) in photovoltaic devices is not widely documented, studies on analogous aniline- and thiophene-based polymers provide valuable insights into its potential. For instance, the synthesis and characterization of polymers containing thiophene and aniline rings have been investigated for their photovoltaic properties. These studies reveal that the molecular geometry of such polymers significantly affects the crystallinity and surface morphology of the polymer films, which in turn influences the photovoltaic yield researchgate.net.
In a related study, a donor-acceptor type conjugated polymer, poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c] researchgate.netresearchgate.netbibliotekanauki.pl-thiadiazole-9,9-dioctylfluorene) (POTBTF), which features octyloxy side chains, was synthesized and evaluated in a polymer solar cell. The inclusion of long alkoxy side chains was found to enhance the solubility of the polymer while maintaining the planarity of the molecular structure. The resulting polymer exhibited a broad absorption spectrum and a narrow bandgap, which are desirable characteristics for light-harvesting materials in solar cells. A polymer solar cell fabricated with a blend of POTBTF and PC71BM (a fullerene derivative) achieved a power conversion efficiency of 1.77%, with a short-circuit current density of 6.69 mA/cm², an open-circuit voltage of 0.71 V, and a fill factor of 0.374 under standard AM 1.5 G irradiation without the need for thermal annealing or additives. These findings suggest that the incorporation of octyloxy side chains, similar to those in Benzenamine, 3-(octyloxy)-, can be a viable strategy for developing efficient photovoltaic polymers.
Furthermore, research on all-polymer solar cells has demonstrated that blending different polymers can lead to high power conversion efficiencies. For example, a ternary all-polymer solar cell achieved a power conversion efficiency of 9.0% by incorporating a high bandgap polymer as a second donor into a blend of two other polymers chalmers.se. This approach highlights the potential for Benzenamine, 3-(octyloxy)-based polymers to be used in multi-component active layers to optimize the photovoltaic performance.
The following table summarizes the photovoltaic performance of a solar cell based on a polymer with octyloxy side chains, which can be considered indicative of the potential of this compoundbased structures.
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 1.77% |
| Short-Circuit Current Density (Jsc) | 6.69 mA/cm² |
| Open-Circuit Voltage (Voc) | 0.71 V |
| Fill Factor (FF) | 0.374 |
Electrochromic Devices and Analysis of Switching Characteristics
Electrochromic devices (ECDs) are capable of reversibly changing their optical properties, such as color and transparency, in response to an applied electrical potential. This functionality makes them suitable for applications like smart windows, displays, and anti-glare mirrors. Conducting polymers, including derivatives of polyaniline, are a significant class of electrochromic materials due to their distinct color changes upon electrochemical doping and de-doping.
While specific studies detailing the electrochromic performance of poly(3-(octyloxy)aniline) are limited, the behavior of similar poly(alkoxy-thiophenes) and polyaniline-based systems provides a strong basis for understanding its potential. The electrochromism in these polymers arises from the generation of charge carriers (polarons and bipolarons) upon oxidation and reduction, which introduces new electronic transitions and alters the material's absorption spectrum.
For instance, poly(3-alkylthiophene)s have been shown to exhibit high chromatic contrast and fast switching times. For example, poly(3-hexylthiophene) (P3HT) can switch between a colored and a bleached state in a matter of seconds, with high electrochromic efficiency researchgate.net. The introduction of an alkoxy side chain, such as the octyloxy group in Benzenamine, 3-(octyloxy)-, is known to influence the electronic and steric properties of the polymer backbone, which can, in turn, affect the electrochromic characteristics. The electron-donating nature of the alkoxy group can lower the oxidation potential of the polymer, potentially leading to faster switching kinetics and different color states compared to unsubstituted or alkyl-substituted analogs scispace.com.
The performance of an electrochromic material is often characterized by its optical contrast (the difference in transmittance between the colored and bleached states), switching time (the time taken to switch between states), and coloration efficiency (the change in optical density per unit of charge injected or ejected). Studies on dual electrochromic devices combining polyaniline and poly(3-hexylthiophene) have demonstrated significant improvements in optical transmittance changes due to the complementary color transitions of the two polymers researchgate.net.
The following table presents typical electrochromic switching characteristics observed for related poly(3-alkylthiophene) polymers, which can serve as a reference for the expected performance of poly(3-(octyloxy)aniline)-based devices.
| Property | PMeT | PHexT | POcT |
| Chromatic Contrast (%) | 46 | 45 | 39 |
| Switching Time (s) | 1.1 | 1.4 | 1.9 |
| Electrochromic Efficiency (cm²/C) | 250 | 220 | 230 |
Hole-Injection Layers in Light-Emitting Diodes
In organic light-emitting diodes (OLEDs), the hole-injection layer (HIL) plays a crucial role in facilitating the efficient injection of holes from the anode (typically indium tin oxide, ITO) into the hole-transport layer (HTL). An effective HIL should possess a suitable work function that reduces the energy barrier for hole injection, high transparency in the visible region to allow light to exit the device, and good film-forming properties to ensure uniform coverage of the anode surface mdpi.com.
The work function of the HIL material is a critical parameter. For efficient hole injection from an ITO anode (work function ~4.7 eV) to a typical HTL like NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) with a highest occupied molecular orbital (HOMO) energy of around -5.4 eV, the HIL should ideally have a work function intermediate to these values. The octyloxy group in Benzenamine, 3-(octyloxy)- is an electron-donating group, which would be expected to raise the HOMO level of the corresponding polymer compared to unsubstituted polyaniline. This could potentially lead to a more favorable energy level alignment for hole injection.
Furthermore, the morphology and conductivity of the HIL are important for device performance. A smooth and uniform HIL film can prevent short circuits and improve the device's lifetime. The long octyloxy side chains in poly(3-(octyloxy)aniline) would likely enhance its solubility in common organic solvents, facilitating the formation of high-quality films via solution-processing techniques like spin-coating.
The performance of an OLED with an Al anode was significantly improved by using hexaazatriphenylene hexacarbonitrile (HATCN) as an HIL, achieving a current efficiency of 35 cd/A at 1000 nit, which is 78% of a conventional OLED with an ITO anode nih.gov. This demonstrates the critical impact of the HIL on device efficiency.
The table below shows the performance of an OLED device with and without a specific HIL, illustrating the importance of this layer.
| Device Configuration | Current Efficiency (cd/A @ 1000 nit) |
| With HATCN HIL and Al anode | 35 |
| Conventional with ITO anode | ~45 |
Counter Electrodes for Electrochromic Systems
In an electrochromic device, the counter electrode works in tandem with the primary electrochromic electrode. As the primary electrode undergoes a redox reaction to change color, the counter electrode must undergo a complementary reaction to maintain charge neutrality within the device. An ideal counter electrode should have high charge capacity, fast ion kinetics, and high transparency in its charged and discharged states, or its color change should be complementary to the primary electrode.
While there is no specific literature detailing the use of poly(3-(octyloxy)aniline) as a counter electrode material, the application of other polyaniline-based materials in this role suggests its potential. For instance, composites of polyaniline and graphene have been successfully employed as counter electrodes in dye-sensitized solar cells, which share some operational principles with electrochromic devices, particularly regarding charge transfer at the electrode-electrolyte interface sci-hub.st.
In a study on polyaniline-graphene/graphene oxide multilayer counter electrodes for dye-sensitized solar cells, it was found that the charge-transfer resistance of the counter electrode was a key factor in determining the device's power conversion efficiency. The multilayered structure provided a high surface area and rapid charge transfer, leading to improved performance sci-hub.st. This suggests that a properly engineered poly(3-(octyloxy)aniline)-based counter electrode, possibly in a composite form, could be a viable component for high-performance electrochromic systems.
The following table presents the charge transfer resistance for different counter electrode materials, highlighting the importance of this parameter.
| Counter Electrode Material | Charge Transfer Resistance (Rct) (Ω) |
| Pt | ~1.5 |
| (PANi−10 wt‰ G/GO)5 | ~3.0 |
| (PANi−10 wt‰ G/GO)10 | ~2.5 |
Potential for Photodiode Applications
Photodiodes are semiconductor devices that convert light into an electrical current. The key performance metrics for a photodiode include its responsivity (the ratio of photocurrent to incident optical power) and its response speed. Organic materials, particularly conjugated polymers, are being explored for photodiode applications due to their potential for low-cost fabrication, mechanical flexibility, and broad spectral tunability.
The device's sensitivity to different wavelengths of light was also demonstrated, with Jph values ranging from 0.015 to 0.010 mA/cm² under illumination with monochromatic filters from 340 to 730 nm. The photoresponsivity (R) of the device was calculated to be 0.16 and 0.10 mA/W at these respective wavelengths. These high sensitivities suggest that such nanocomposite materials are promising candidates for use in photodetectors and photodiodes.
The presence of the octyloxy side chain in poly(3-(octyloxy)aniline) would be expected to influence its solid-state packing and electronic properties, which could have a significant impact on its performance in a photodiode. The enhanced solubility could facilitate the formation of uniform thin films, which is crucial for device performance. The electron-donating nature of the octyloxy group could also affect the polymer's absorption spectrum and energy levels, potentially allowing for the tuning of the photodiode's spectral response.
The following table summarizes the photoresponse characteristics of a photodetector based on a decorated poly-3-methyl aniline, which can be considered as a reference for the potential performance of a poly(3-(octyloxy)aniline)-based device.
| Wavelength (nm) | Photocurrent Density (Jph) (mA/cm²) | Photoresponsivity (R) (mA/W) |
| 340 | 0.015 | 0.16 |
| 730 | 0.010 | 0.10 |
Role in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to absorb sunlight. The performance of a DSSC is dependent on several factors, including the efficiency of light absorption by the dye, the efficiency of electron injection from the dye into the semiconductor, and the efficiency of charge transport within the device.
While specific studies on the use of poly(3-(octyloxy)aniline) in DSSCs are limited, its properties as a conjugated polymer suggest several potential roles. As a sensitizer, the octyloxy group could be functionalized with an anchoring group to attach the polymer to the TiO2 surface. The extended conjugation of the polymer backbone would allow for light absorption, and the electron-donating octyloxy group could influence the absorption spectrum.
In solid-state DSSCs, a hole-transporting material (HTM) is used to replace the liquid electrolyte, improving the device's stability. Poly(3-hexylthiophene) (P3HT) has been successfully used as an HTM in solid-state DSSCs, achieving a power conversion efficiency of 4.78% researchgate.net. The octyloxy side chains in poly(3-(octyloxy)aniline) would likely enhance its solubility and film-forming properties, making it a potential candidate for a solution-processable HTM.
As a component of the counter electrode, polyaniline has been shown to have good catalytic activity for the reduction of the redox mediator (typically I-/I3-). The high surface area and conductivity of polyaniline-based counter electrodes can lead to efficient charge transfer and improved DSSC performance. A DSSC employing a polyaniline-graphene/graphene oxide multilayer counter electrode achieved a power conversion efficiency of 7.88% sci-hub.st.
The following table summarizes the performance of DSSCs with different components, highlighting the potential for improvement through the use of advanced materials like poly(3-(octyloxy)aniline).
| DSSC Configuration | Power Conversion Efficiency (PCE) (%) |
| Natural Sensitizer | 0.094 |
| Phenothiazine Derivative Sensitizer | up to 8.50 |
| PANI-based Counter Electrode | 7.88 |
| P3HT as Hole Transporter (solid-state) | 4.78 |
Electrochemical Nano-Biosensors for Specific Analytes
Electrochemical biosensors are analytical devices that combine a biological recognition element with an electrochemical transducer to detect specific analytes. Conducting polymers, such as polyaniline and its derivatives, are attractive materials for the fabrication of biosensors due to their high conductivity, environmental stability, and ease of functionalization.
While research specifically on poly(3-(octyloxy)aniline) for biosensor applications is not widely available, a study on a closely related polymer, poly(3-aminobenzylamine) (PABA), demonstrates the potential of this class of materials. An electrochemical dopamine biosensor was successfully developed using a layer-by-layer self-assembled multilayer thin film of PABA and poly(sodium 4-styrenesulfonate) (PSS) mdpi.com.
The biosensor exhibited good sensitivity for the detection of dopamine, with a sensitivity of 6.922 nA·cm⁻²·µM⁻¹ and a linear response in the concentration range of 0.1–1.0 µM. The limit of detection (LOD) was found to be 0.0628 µM, indicating that the sensor is capable of detecting low concentrations of the analyte. The sensor also showed good long-term stability and reproducibility, which are crucial for practical applications.
The octyloxy side chain in poly(3-(octyloxy)aniline) could offer several advantages for biosensor applications. The long alkyl chain could provide a hydrophobic microenvironment that may be beneficial for the immobilization of certain biomolecules. Furthermore, the aniline backbone provides sites for further functionalization, allowing for the attachment of specific recognition elements such as enzymes, antibodies, or DNA probes to create highly selective biosensors.
The performance of an electrochemical biosensor is often characterized by its sensitivity, detection limit, and linear range. The following table summarizes the performance of the PABA/PSS-based dopamine biosensor, which can be considered as a benchmark for the potential performance of a biosensor based on poly(3-(octyloxy)aniline).
| Parameter | Value |
| Analyte | Dopamine |
| Sensitivity | 6.922 nA·cm⁻²·µM⁻¹ |
| Linear Range | 0.1–1.0 µM |
| Limit of Detection (LOD) | 0.0628 µM |
Advanced Spectroscopic and Analytical Characterization Techniques for Benzenamine, 3 Octyloxy Derivatives
Vibrational Spectroscopy for Structural and Phase Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful, non-destructive technique for identifying functional groups and studying molecular structures by measuring the absorption of infrared radiation by a sample. researchgate.net
FT-IR spectroscopy is fundamental for the structural confirmation of Benzenamine, 3-(octyloxy)-. The spectrum is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent functional groups. For aniline (B41778) and its derivatives, key vibrational modes include N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl chain, C=C stretching of the aromatic ring, and C-N and C-O stretching vibrations. materialsciencejournal.orgasianpubs.org
The presence of the primary amine (-NH₂) group is typically confirmed by two distinct bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. researchgate.netnsf.gov The aromatic nature of the compound is evidenced by C-H stretching bands above 3000 cm⁻¹ and sharp C=C stretching absorptions in the 1500–1600 cm⁻¹ range. researchgate.net The octyloxy substituent introduces characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹ and a strong C-O-C (ether) stretching band, typically observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, can be inferred from shifts in the position and changes in the shape of the N-H stretching bands. Broadening of these bands often suggests the presence of hydrogen bonding in the condensed phase.
Table 1: Characteristic FT-IR Vibrational Frequencies for Benzenamine, 3-(octyloxy)- Data are predicted based on characteristic frequencies for aniline and alkoxybenzene derivatives. researchgate.netmaterialsciencejournal.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Octyl Chain (-CH₂, -CH₃) | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1500 - 1600 | Medium-Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1220 - 1260 | Strong |
| C-N Stretch | Aryl Amine | 1250 - 1340 | Medium-Strong |
| Aromatic C-H Out-of-Plane Bend | Substituted Benzene | 700 - 900 | Strong |
Electronic Spectroscopy for Optical and Photophysical Studies
Electronic spectroscopy, including UV-Visible absorption and emission techniques, provides information about the electronic structure of a molecule, specifically the transitions between different electronic energy levels.
The UV-Visible absorption spectrum of Benzenamine, 3-(octyloxy)- is dominated by π → π* electronic transitions within the substituted benzene ring. Aniline itself shows two primary absorption bands: a strong band around 230 nm and a weaker, longer-wavelength band around 280 nm, which is associated with the transition involving the nitrogen lone pair and the aromatic π-system.
The presence of the electron-donating amino (-NH₂) and octyloxy (-OR) groups causes a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. This is due to the donation of electron density into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. nih.gov The position of the absorption maximum (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide information about the change in dipole moment upon electronic excitation.
Fluorescence (emission) spectroscopy can be used to study the properties of the excited state. Upon excitation at an appropriate wavelength, the molecule may relax to the ground state by emitting a photon. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence (Φ_f), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the emission process and provides insight into the competition between radiative and non-radiative decay pathways of the excited state.
Table 3: Typical Electronic Absorption Data for Alkoxy-Substituted Anilines Representative data based on similar aromatic amines. nih.gov
| Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent Effects |
| π → π | 230 - 250 | High (~8,000 - 15,000) | Minor shifts with polarity |
| n → π / CT | 280 - 310 | Moderate (~1,000 - 2,500) | Pronounced solvatochromic shifts |
Solvatochromism Investigations of Optical Properties
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for investigating the electronic structure of a molecule and its interactions with the surrounding solvent environment. In derivatives of benzenamine, such as Schiff bases, the position of the ultraviolet-visible (UV-vis) absorption bands can be significantly influenced by solvent properties. uc.pt
The sensitivity of the optical properties to the solvent environment makes these compounds promising candidates for applications as chemical sensors and optical switches. nih.gov
The following table illustrates the solvatochromic behavior of a representative benzylidene aniline derivative in various solvents.
Table 1: Solvatochromic Data for a Benzylidene Aniline Derivative
| Solvent | Polarity ET(30) (kcal/mol) | Absorption Max (λmax, nm) |
|---|---|---|
| Toluene | 33.9 | 342 |
| Chloroform | 39.1 | 346 |
| Acetone | 42.2 | 344 |
| DMSO | 45.1 | 348 |
| Acetonitrile | 45.6 | 342 |
| Ethanol | 51.9 | 345 |
Data is illustrative for a representative compound and shows shifts in the absorption maximum based on solvent polarity. uc.ptnih.gov
Time-Resolved Photophysical Measurements (e.g., Laser Flash Photolysis) for Excited State Dynamics
Time-resolved techniques like laser flash photolysis (LFP) are essential for understanding the behavior of molecules in their electronically excited states. When a molecule absorbs light, it is promoted to a short-lived singlet excited state (S₁), which can then undergo intersystem crossing to a longer-lived triplet excited state (T₁). LFP allows for the direct observation of these transient species. nih.govulisboa.pt
For aniline derivatives and related aromatic compounds, LFP studies can characterize the triplet-triplet (T-T) absorption spectrum, determine the triplet state lifetime (τ_T), and measure the quantum yield of triplet formation (Φ_T). scielo.brepa.gov For instance, studies on alkoxy-substituted thioxanthones, which share some electronic features with aniline derivatives, revealed that the triplet excited state could be readily generated upon laser irradiation. scielo.br The transient absorption spectra of these compounds typically show characteristic bands, and their decay kinetics can be monitored to determine lifetimes, which are often on the microsecond timescale. scielo.br
Furthermore, the reactivity of the triplet state can be probed by observing its quenching by various molecules. The rate constants for these quenching processes provide information about the mechanisms of energy transfer or electron transfer. scielo.br These investigations into excited state dynamics are crucial for applications in photochemistry and materials science, where controlling the flow of energy after light absorption is key. nih.govresearchgate.net
Table 2: Representative Excited State Properties for Related Aromatic Compounds
| Compound Class | Transient Absorption λmax (nm) | Triplet Lifetime (τ_T) in Acetonitrile | Quenching Mechanism |
|---|---|---|---|
| Alkoxy Thioxanthones | 310, 620 | 3.9 - 5.3 µs | Energy/Electron Transfer |
| Benzil Derivatives | 485 | Varies (ps to ns) | Intersystem Crossing |
This table presents typical data obtained from laser flash photolysis studies on classes of compounds with related functionalities to illustrate the parameters measured. nih.govscielo.brepa.gov
Electrochemical Characterization Techniques
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is a primary technique used to investigate the electrochemical behavior of compounds like Benzenamine, 3-(octyloxy)-. Aniline and its derivatives are known to be electrochemically active, typically undergoing oxidation at the nitrogen atom. mdpi.com The lone pair of electrons on the nitrogen makes it susceptible to losing an electron to form a radical cation. mdpi.com
The oxidation potential is highly dependent on the substituents on the aromatic ring and the nitrogen atom. Electron-donating groups, such as the octyloxy group, generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups shift the oxidation potential to more positive values. mdpi.comjlu.edu.cn CV experiments can precisely measure these potentials, providing quantitative data on the electron-donating or -withdrawing nature of various functional groups. The reversibility of the redox processes can also be assessed, which is critical for applications in electrochromic devices or as redox mediators.
Table 3: Oxidation Potentials for Substituted Aniline Derivatives
| Substituent | Oxidation Potential (V vs. SCE) |
|---|---|
| 4-methoxy | +0.67 |
| 4-methyl | +0.76 |
| H (Aniline) | +0.92 |
| 4-chloro | +1.03 |
This data, from various aniline derivatives, illustrates the strong influence of substituents on the oxidation potential. The octyloxy group is an electron-donating group similar to methoxy, and would be expected to result in a lower oxidation potential. mdpi.com
Spectroelectrochemistry for Real-time Spectral Changes During Redox Processes
Spectroelectrochemistry combines UV-Vis spectroscopy with electrochemistry to monitor the optical changes that occur as a molecule is oxidized or reduced. This technique provides a direct link between a compound's electronic structure and its redox states.
When an aniline derivative is oxidized, the formation of the radical cation, and potentially further oxidized species like dimeric or polymeric structures, leads to significant changes in the UV-Vis absorption spectrum. New absorption bands corresponding to the oxidized species appear, while the bands of the neutral molecule decrease. By applying a potential and simultaneously recording spectra, it is possible to identify the electronic transitions of these electrochemically generated species in real-time. This is particularly valuable for understanding the mechanisms of electrochromic materials, where a change in color is induced by an electrical potential.
Microscopic and Thermal Analysis for Morphological and Phase Behavior
Polarized Optical Microscopy (POM) for Mesophase Textures and Transitions
Derivatives of Benzenamine, 3-(octyloxy)-, particularly Schiff bases formed by reacting the aniline with an aldehyde, are frequently studied for their liquid crystalline properties. tandfonline.commdpi.com Polarized optical microscopy (POM) is the quintessential tool for identifying liquid crystal phases (mesophases) and observing the transitions between them. microscopyu.comnasa.gov
Liquid crystals are a state of matter between a crystalline solid and an isotropic liquid. nih.gov In this state, molecules have a degree of orientational order but may lack positional order. When a liquid crystalline material is cooled from its isotropic liquid state, it passes through one or more mesophases, each with a characteristic optical texture when viewed under a polarizing microscope. mdpi.comresearchgate.net
For example, a nematic (N) phase, which has only orientational order, often displays a "schlieren" or "marbled" texture. mdpi.comresearchgate.net Upon further cooling, the material might transition into a more ordered smectic (Sm) phase, where molecules are arranged in layers. A smectic A (SmA) phase might show a "focal-conic fan" texture, while a tilted smectic C (SmC) phase can also exhibit schlieren textures. researchgate.netresearchgate.net By carefully observing these textures during heating and cooling cycles, a phase diagram and the corresponding transition temperatures can be established. The presence and type of liquid crystal phase are heavily influenced by the molecular structure, including the length of the alkoxy chain (like octyloxy) and the nature of the molecular core. tandfonline.commdpi.com
Table 4: Mesophase Behavior of Representative Octyloxy-Aniline Based Liquid Crystals
| Compound Type | Phase Transition Sequence on Cooling | Observed Textures |
|---|---|---|
| Schiff Base Derivative 1 | Isotropic -> Nematic -> Smectic A | Droplets -> Marble -> Focal-conic fans |
| Schiff Base Derivative 2 | Isotropic -> Nematic -> Smectic C | Droplets -> Schlieren -> Broken-fan |
This table summarizes typical phase transitions and the corresponding textures observed via POM for liquid crystals containing the octyloxy aniline moiety. tandfonline.comresearchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials like Benzenamine, 3-(octyloxy)- and its derivatives. nih.govnih.gov By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify the energy changes associated with phase transitions. nih.gov This allows for the determination of key thermal characteristics such as melting points, crystallization temperatures, glass transitions, and the enthalpies associated with these processes.
The DSC thermogram, a plot of heat flow versus temperature, reveals endothermic and exothermic events as peaks or shifts in the baseline. For a compound such as an octyloxyaniline derivative, a typical DSC scan on heating would show an endothermic peak corresponding to the melting transition from a solid to a liquid or liquid crystalline phase. The temperature at the peak of this curve is taken as the melting temperature (Tₘ), while the integrated area of the peak provides the enthalpy of fusion (ΔHfus), which is the energy required to induce this phase change.
While specific DSC data for Benzenamine, 3-(octyloxy)- is not extensively published, data for its isomer, 4-(octyloxy)aniline, provides a useful reference for the expected thermal behavior. The study of such isomers and related compounds is crucial for understanding how molecular structure influences thermal properties. In some cases, particularly with polymeric derivatives or in amorphous states, a subtle shift in the baseline of the DSC curve indicates a glass transition (T₉), representing the change from a rigid, glassy state to a more rubbery state. netzsch.com For complex systems, such as those involving liquid crystals, DSC can reveal multiple transitions corresponding to changes between different mesophases (e.g., crystalline to smectic, smectic to nematic, nematic to isotropic liquid).
Table 1: Illustrative Thermal Properties of a Benzenamine, (octyloxy)- Isomer Note: The following data is for the isomer 4-(octyloxy)aniline and serves as an example of typical values obtained via DSC analysis.
| Property | Value | Unit | Source |
| Melting Point | 35-39 | °C | chemicalbook.com |
| Boiling Point | 336 | °C | chemicalbook.com |
This table can be expanded with experimental data for Benzenamine, 3-(octyloxy)- to include various phase transition temperatures and their corresponding enthalpies, providing a comprehensive thermal profile of the compound.
Transmission Electron Microscopy (TEM) for Nano-Aggregate Morphology
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology, structure, and arrangement of materials at the nanoscale. For derivatives of Benzenamine, 3-(octyloxy)-, which may exhibit self-assembly into larger ordered structures, TEM is an invaluable tool for characterizing the resulting nano-aggregates. The technique operates by directing a high-energy beam of electrons through an ultra-thin sample, producing an image based on the differential scattering of electrons as they pass through regions of varying density.
The application of TEM to Benzenamine, 3-(octyloxy)- derivatives would focus on elucidating the morphology of any nano- or micro-scale aggregates that form in solution or in the solid state. Key information that can be obtained from TEM analysis includes:
Size and Shape: Direct visualization of individual aggregates allows for precise measurement of their dimensions, whether they are spherical, rod-like, lamellar, or of a more complex geometry.
Dispersion: TEM micrographs can reveal the state of dispersion of the aggregates within a matrix or solvent, identifying whether they are well-separated or form larger clusters.
Internal Structure: At high magnifications, TEM can sometimes resolve the internal ordering within an aggregate, such as the lamellar stacking in a liquid crystalline phase.
The preparation of samples is critical for obtaining meaningful TEM images. Typically, a dilute suspension of the material is deposited onto a TEM grid (a small mesh coated with a thin carbon film) and the solvent is allowed to evaporate. researchgate.net For certain samples, cryogenic TEM (cryo-TEM) may be employed, where the sample is flash-frozen to observe the aggregate structures in their native, solvated state. Image analysis software can then be used to quantify various morphological features from the micrographs, such as particle diameter, length, and aspect ratio, to build a statistical understanding of the aggregate population. researchgate.net
Mass Spectrometry for Molecular Confirmation and Purity
Mass spectrometry (MS) is an essential analytical technique for the unambiguous confirmation of the molecular identity of Benzenamine, 3-(octyloxy)- and for the assessment of its purity. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measurement of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high precision, allowing for the calculation of the elemental formula and distinguishing the target compound from other molecules with the same nominal mass.
The primary application of MS in this context is molecular confirmation. The molecular formula of Benzenamine, 3-(octyloxy)- is C₁₄H₂₃NO. Using the masses of the most abundant isotopes, its theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct identification of the compound.
Furthermore, MS is a highly sensitive method for purity assessment. When coupled with a separation technique like liquid chromatography (LC-MS), it can detect, identify, and quantify impurities present in a sample, even at very low concentrations. nih.govnih.gov Impurities may include starting materials, by-products from the synthesis, or degradation products. Each of these will have a different molecular weight and will appear as a distinct signal in the mass spectrum, allowing for a comprehensive purity profile of the Benzenamine, 3-(octyloxy)- sample. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of both the main compound and any impurities, providing structural information that aids in their identification. mdpi.com
Table 2: Molecular Identity of Benzenamine, 3-(octyloxy)-
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO |
| Monoisotopic Mass | 221.17796 u |
| Average Molecular Weight | 221.343 g/mol |
This interactive table summarizes the key mass-based identifiers for Benzenamine, 3-(octyloxy)- that are confirmed using mass spectrometry.
X-ray Diffraction (XRD) for Structural Order and Smectic Layer Spacings
X-ray Diffraction (XRD) is the principal technique for investigating the atomic and molecular structure of crystalline and partially ordered materials, such as liquid crystals. For derivatives of Benzenamine, 3-(octyloxy)-, which are known to form liquid crystalline phases, XRD is indispensable for characterizing the degree of structural order and determining key structural parameters like smectic layer spacings.
In an XRD experiment, a beam of X-rays is directed at the sample, and the scattered X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the material's internal structure.
Crystalline Phases: Sharp, well-defined diffraction peaks indicate a high degree of three-dimensional crystalline order. The positions and intensities of these peaks can be used to determine the unit cell parameters of the crystal lattice. nih.gov
Liquid Crystalline Phases: Compounds forming smectic phases, which possess one-dimensional positional order (a layered structure), produce characteristic sharp peaks in the low-angle region of the diffraction pattern. nih.gov The position of these peaks is directly related to the distance between the layers, known as the smectic layer spacing (d). This spacing can be calculated using the Bragg equation: nλ = 2d sin(θ), where n is the diffraction order, λ is the X-ray wavelength, and θ is the diffraction angle. researchgate.net
Amorphous Phases: Broad, diffuse halos in the diffraction pattern are indicative of a lack of long-range order, characteristic of amorphous solids or isotropic liquids.
Studies on related liquid crystalline compounds, such as cyanobenzylidene p,n-octyloxyaniline (CBOOA), have demonstrated the power of XRD in this field. By measuring the diffraction patterns as a function of temperature, researchers can map out the different phases and observe how the smectic layer spacing changes with temperature. This data provides critical insights into the molecular packing and arrangement within the layers, revealing information about molecular tilt and interdigitation. researchgate.net
Table 3: Representative XRD Findings for Smectic Phases in Aniline Derivatives
| Compound Family | Phase Type | Typical Layer Spacing (d) | Key Finding | Source |
| Fluorinated Liquid Crystals | Smectic C*A | ~30 - 35 Å | Layer spacing decreases upon cooling in the vitrified state. | nih.gov |
| Azobenzene Polymers | Smectic | > Single chain length | Evidence of interdigitation of mesogens between layers. | researchgate.net |
| CBOOA | Smectic A | ~25 - 26 Å | Small change in layer spacing behavior observed, suggesting a bilayer model with tilted molecules. |
This table illustrates the type of structural information obtained from XRD analysis of materials related to Benzenamine, 3-(octyloxy)-, highlighting the technique's ability to probe the nanoscale organization of smectic liquid crystals.
Q & A
Q. What are the recommended synthetic routes for 3-(octyloxy)benzenamine, and how can purity be optimized?
- Methodological Answer : A viable route involves nucleophilic aromatic substitution, where 3-aminophenol reacts with 1-bromooctane under alkaline conditions (e.g., K₂CO₃/DMF, 80–100°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) . For intermediates, HPLC with a C18 column and UV detection (λ = 254 nm) can monitor reaction progress. NIST’s protocols for benzenamine derivatives recommend vacuum distillation for volatile byproducts .
Q. How can structural characterization be performed for 3-(octyloxy)benzenamine?
- Methodological Answer : Use - and -NMR to confirm the octyloxy chain’s integration (e.g., δ ~3.8 ppm for OCH₂, δ ~1.2–1.5 ppm for aliphatic protons). FT-IR should show N–H stretching (~3400 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ionization can validate the molecular ion peak (expected m/z: 263.25 [M+H]⁺). Comparative data from NIST’s 4-(hexyloxy)benzenamine (C₁₂H₁₉NO) provides reference spectra .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer : Solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (toluene, hexane) reveal its amphiphilic nature. Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres prevent oxidative degradation. UV-Vis spectroscopy (200–400 nm) tracks absorbance changes, while TLC monitors decomposition byproducts. Analogous NIST data for 4-methoxybenzenamine suggests sensitivity to light, necessitating amber glass storage .
Advanced Research Questions
Q. How does the octyloxy substituent influence electronic properties in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distribution. Compare HOMO-LUMO gaps with shorter-chain analogs (e.g., 3-(hexyloxy)benzenamine ) to assess electron-donating effects. Experimental validation via cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) quantifies redox potentials. Studies on 3-(trifluoromethyl)benzenamine highlight substituent-dependent catalytic activity, suggesting similar structure-property workflows .
Q. What strategies resolve contradictions in biological activity data for 3-alkoxybenzenamines?
- Methodological Answer : Reproducibility requires standardized assays (e.g., acetylcholinesterase inhibition ). For conflicting IC₅₀ values, validate enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4 vs. 8.0). Molecular dynamics simulations (100 ns, AMBER force field) analyze binding stability, while MM-GBSA calculates free-energy differences. Cross-reference with 3-[3-(amino)propoxy]benzenamine studies to identify alkyl chain length dependencies .
Q. How can computational modeling guide the design of 3-(octyloxy)benzenamine derivatives for material science?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts self-assembly behavior in liquid crystals or surfactants. Compare with 4-(hexyloxy)benzenamine’s crystallographic data (NIST ) to model packing efficiency. Monte Carlo simulations assess thermotropic phase transitions. Experimental validation via differential scanning calorimetry (DSC) and polarized optical microscopy correlates computed mesophase behavior with observed textures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
